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Dorzolamide-d3 (hydrochloride)

Cat. No.: B12386059
M. Wt: 363.9 g/mol
InChI Key: OSRUSFPMRGDLAG-MLFPSNPGSA-N
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Description

Exploration of Kinetic Isotope Effects

The substitution of hydrogen with its heavier isotope, deuterium, at a strategic position within a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for investigating reaction mechanisms and modulating the pharmacokinetic properties of therapeutic agents. wikipedia.orgportico.orgnih.gov In the context of Dorzolamide-d3 (hydrochloride), the deuterium atoms are located on the N-ethyl group, a primary site of metabolic transformation.

Dorzolamide undergoes metabolism primarily through N-deethylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP2C9, CYP2C19, and CYP3A4, to form its principal metabolite, N-desethyldorzolamide. nih.govresearchgate.netnih.govfda.govnih.gov This metabolite is also a carbonic anhydrase inhibitor, albeit with lower potency than the parent drug. nih.govnih.gov

The exploration of the kinetic isotope effect in Dorzolamide-d3 (hydrochloride) centers on the cleavage of the carbon-deuterium (C-D) bond versus the carbon-hydrogen (C-H) bond during the N-deethylation process. The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. wikipedia.org Consequently, more energy is required to break the C-D bond, which can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart.

This anticipated primary kinetic isotope effect can be quantified by comparing the rate of metabolism of Dorzolamide with that of Dorzolamide-d3. While direct experimental studies quantifying the KIE for Dorzolamide-d3 are not extensively published, the principles of drug metabolism suggest that a discernible effect should be present. The use of deuterated internal standards, such as acetazolamide-d3, in analytical studies of other carbonic anhydrase inhibitors implicitly acknowledges the altered physicochemical properties of the deuterated molecules, which can influence their behavior in biological systems. semanticscholar.org

The theoretical impact of the KIE on Dorzolamide-d3 metabolism is summarized in the table below, which outlines the anticipated changes in key pharmacokinetic parameters.

ParameterExpected Effect due to KIERationale
Rate of N-deethylation DecreasedThe stronger C-D bond in the N-ethyl group requires more energy to cleave, slowing down the CYP450-mediated metabolic reaction. wikipedia.orgportico.org
Systemic Exposure (AUC) IncreasedA slower rate of metabolism would lead to a longer residence time of the parent drug in the systemic circulation.
Half-life (t½) IncreasedReduced metabolic clearance would result in a prolonged elimination half-life of Dorzolamide-d3 compared to Dorzolamide.
Formation of N-desethyldorzolamide DecreasedA slower rate of parent drug metabolism would lead to a reduced rate and extent of metabolite formation.

Table 1: Anticipated Kinetic Isotope Effects on the Metabolism of Dorzolamide-d3 (hydrochloride)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17ClN2O4S3 B12386059 Dorzolamide-d3 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17ClN2O4S3

Molecular Weight

363.9 g/mol

IUPAC Name

(4S,6S)-4,5,5-trideuterio-4-(ethylamino)-6-methyl-7,7-dioxo-6H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m0./s1/i4D2,8D;

InChI Key

OSRUSFPMRGDLAG-MLFPSNPGSA-N

Isomeric SMILES

[2H][C@]1(C2=C(SC(=C2)S(=O)(=O)N)S(=O)(=O)[C@H](C1([2H])[2H])C)NCC.Cl

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of Dorzolamide D3 Hydrochloride

Historical Perspective on Dorzolamide (B1670892) Synthesis Relevant to Labeled Variants

The synthesis of Dorzolamide, first achieved by Merck laboratories in 1989, presents significant stereochemical challenges due to its two chiral centers, requiring the specific (4S, 6S) configuration for biological activity. nih.govunibo.itderpharmachemica.com Understanding the established synthetic routes is crucial for developing strategies to introduce isotopic labels.

Key Synthetic Intermediates and Reaction Pathways

The synthesis of Dorzolamide involves constructing the core thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide structure. Several pathways have been developed, often focusing on the efficient creation and separation of the correct stereoisomers. nih.gov A pivotal step in many syntheses is the preparation of key intermediates that establish the desired stereochemistry. nih.govunibo.it

One critical intermediate is (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide. nih.govunibo.itresearchgate.netacs.org Its precursor, often a diastereoisomeric mixture of (6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate (B1210297), can be converted to the desired trans-isomer through a highly stereoselective solvolysis reaction. nih.govresearchgate.net The synthesis first reported by Merck involved a multi-step process that paid considerable attention to improving the yield of these key intermediates. nih.govunibo.it Asymmetric synthesis approaches often begin with chiral starting materials to guide the formation of the correct isomers. derpharmachemica.comgoogle.com

Table 1: Key Intermediates in Dorzolamide Synthesis

Compound Name Role in Synthesis Reference
(4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide A key chiral alcohol intermediate leading to the final product structure. nih.govresearchgate.netacs.org
(6S)-4-carbonyl-5,6-dihydro-4H-6-methyl-thieno[2,3b]thiopyran-2-sulfonamide-7,7-dioxide A ketone precursor that undergoes reaction with ethylamine (B1201723). patsnap.com
(4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol A chiral alcohol used as a starting material in certain synthetic routes. patsnap.com
(4S,6S)-5,6-dihydro-6-methyl-4H-thieno-[2,3-b]thiopyran-4-amine 7,7-dioxide A critical amine intermediate for the synthesis of Dorzolamide. derpharmachemica.com

Chiral Resolution Strategies in Dorzolamide Synthesis

Achieving the correct stereochemistry is paramount in Dorzolamide synthesis, as the other three diastereomers are undesired. derpharmachemica.com Various strategies have been employed to isolate the (4S, 6S) isomer. derpharmachemica.com

Classical Resolution : This common method involves reacting the racemic mixture of dorzolamide base with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization. google.comgoogle.com Di-p-toluoyl-L-tartaric acid is a frequently used resolving agent. google.comgoogle.comepo.orgnewdrugapprovals.org The separation can be performed in a mixture of solvents like 2-propanol and acetonitrile (B52724). google.comgoogle.com After separation, the desired salt is neutralized to yield the pure enantiomer base. epo.orgnewdrugapprovals.org

Enzymatic Resolution : Biocatalysis offers a highly selective alternative. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been explored for the kinetic resolution of dorzolamide intermediates. nih.govresearchgate.netresearchgate.net These enzymatic methods can selectively acylate or hydrolyze one stereoisomer, allowing for the separation of the enantiomers. nih.govresearchgate.net Whole-cell biotransformations, for instance using the fungus Neurospora crassa, have also been developed to produce the desired trans-alcohol intermediate with high selectivity. nih.gov

Asymmetric Synthesis : This approach aims to create only the desired stereoisomer from the beginning, avoiding the need for later resolution. One method involves the diastereoselective reduction of a chiral N-tert-butanesulfinimine intermediate. derpharmachemica.com Another strategy is the asymmetric hydrogenation of an imine precursor using a chiral catalyst to introduce the ethylamino group with the correct stereochemistry. patsnap.com

Table 2: Chiral Resolution and Separation Strategies

Method Description Key Reagents/Features Reference
Classical Resolution Formation of diastereomeric salts with a chiral acid, followed by separation via crystallization. Di-p-toluoyl-L-tartaric acid, 2-propanol/acetonitrile solvent system. google.comgoogle.comepo.org
Isomer Separation Separation of cis/trans isomers using an achiral acid to form a salt with differential solubility. Maleic acid, Salicylic acid. google.comgoogle.com
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer of an intermediate. Candida antarctica lipase B (CALB), Neurospora crassa (whole-cell). nih.govresearchgate.net
Asymmetric Synthesis Stereoselective reactions to create the desired chiral center directly. Chiral N-tert-butanesulfinimines, Asymmetric hydrogenation with chiral ligands. derpharmachemica.compatsnap.com

Strategies for Deuterium (B1214612) Incorporation into Dorzolamide (hydrochloride)

Isotopically labeled compounds like Dorzolamide-d3 are primarily used as internal standards in analytical methods to ensure accurate quantification. smolecule.com The introduction of deuterium atoms is achieved through targeted synthetic steps.

Site-Specific Deuteration Approaches

The designation "d3" in Dorzolamide-d3 indicates the replacement of three hydrogen atoms with deuterium. The most common site for this labeling is the ethylamino group. The synthesis can be adapted by using a deuterated version of a key reagent.

A direct and efficient method for producing Dorzolamide-d3 is to use deuterated ethylamine in the step where the ethylamino group is introduced. For example, in syntheses where an intermediate like (6S)-4-carbonyl-5,6-dihydro-4H-6-methyl-thieno[2,3b]thiopyran-2-sulfonamide-7,7-dioxide is reacted with ethylamine to form an imine patsnap.com, ethylamine-d3 (specifically, ethyl-2,2,2-d3-amine) can be substituted. This directly incorporates the deuterium label at the desired position. The synthesis of deuterated ethylamine itself can be achieved through various means, such as the reduction of deuterated precursors. smolecule.comsciencemadness.org

Synthetic Yield and Efficiency Considerations for Deuterated Analogs

The synthesis of deuterated analogs generally follows the same pathways as their non-labeled counterparts, but with some specific considerations. The primary factors affecting yield and efficiency are the cost and availability of the deuterated starting materials, such as deuterated ethylamine. google.comwikipedia.org These reagents are significantly more expensive than their standard isotopic abundance versions, making their efficient use critical for a cost-effective synthesis.

Purification and Characterization of Dorzolamide-d3 (hydrochloride) for Research Purity

Ensuring the purity and confirming the identity of Dorzolamide-d3 (hydrochloride) is essential for its use as a research-grade standard. This involves rigorous purification and multifaceted analytical characterization.

Final purification typically involves converting the dorzolamide base into its hydrochloride salt. google.comnewdrugapprovals.org A common procedure includes dissolving the crude base in a solvent like ethyl acetate, adding hydrochloric acid (often as a solution in a solvent like isopropanol (B130326) or ethanol) to precipitate the salt, followed by filtration. newdrugapprovals.orggoogle.com The resulting solid is then washed with a solvent such as ethyl acetate and dried under vacuum. google.comnewdrugapprovals.org For higher purity, recrystallization from a solvent system, such as water or a methanol/water mixture, can be employed. epo.orgnewdrugapprovals.orggoogle.com

Characterization relies on a suite of analytical techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical and chiral purity of the final compound. nih.gov Methods using chiral stationary phases, such as Chiralpak AD-H columns, can separate dorzolamide from its enantiomers and other diastereomers. Reversed-phase HPLC is used to assess purity against other chemical impurities, often with UV detection around 254 nm. nih.gov

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the successful incorporation of deuterium. It verifies the expected increase in molecular weight corresponding to the number of deuterium atoms (an increase of approximately 3 Da for a d3-labeled compound). nih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used for this purpose and are the primary application areas for the deuterated standard itself. nih.govjddtonline.infolongdom.org

Chromatographic Purification Techniques

Purification of Dorzolamide-d3 (hydrochloride) is a critical step to ensure high chemical and stereochemical purity. The process must effectively remove any unreacted starting materials, by-products, and, most importantly, undesired stereoisomers. The target molecule is the (4S,6S)-trans isomer. Potential impurities include the (4R,6R)-trans isomer (also known as Dorzolamide Related Compound A) and the cis-isomers ((4R,6S) and (4S,6R)). synzeal.comsigmaaldrich.comveeprho.com

A primary method for purification is recrystallization . Crude Dorzolamide-d3 (hydrochloride) can be recrystallized from various solvents, with water and mixtures like isopropanol/water being commonly employed for the non-deuterated form. newdrugapprovals.orgepo.org This process leverages differences in solubility between the desired product and impurities to achieve a higher purity solid.

A more rigorous purification technique involves converting the crude hydrochloride salt back to its free base form. newdrugapprovals.orgjustia.comgoogle.com This is accomplished by dissolving the crude salt in water and adding a base, such as aqueous ammonia, to a pH of approximately 8.0-8.5. newdrugapprovals.orgjustia.com The Dorzolamide-d3 free base, which is less water-soluble, precipitates or can be extracted into an organic solvent like ethyl acetate. newdrugapprovals.orgjustia.com The organic extracts are then combined, concentrated, and the pure Dorzolamide-d3 (hydrochloride) is re-precipitated by adding hydrogen chloride. newdrugapprovals.orgjustia.com

High-Performance Liquid Chromatography (HPLC) is the standard analytical technique used to assess the purity of the final product and to guide the purification process. Reversed-phase HPLC (RP-HPLC) methods are well-established for dorzolamide and are directly applicable to its deuterated analogue. researchgate.netijiset.comsmec.ac.in These methods effectively separate dorzolamide from its related compounds.

HPLC Method Parameters for Purity Analysis
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or C8 columns are commonly used. researchgate.netijiset.com
Mobile Phase Typically an isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. researchgate.netsmec.ac.inmdpi.com Ratios can vary, for example, 60:40 phosphate buffer (pH 6.2):acetonitrile. researchgate.net
Flow Rate Commonly set around 1.0 mL/min. researchgate.netijiset.com
Detection UV spectrophotometry, typically at a wavelength of 254 nm. researchgate.netijiset.com
Retention Time The retention time for dorzolamide is typically in the range of 3 to 6 minutes, depending on the specific method parameters. researchgate.netijiset.com

Spectroscopic Characterization Methods for Isotopic Purity

Following purification, a suite of spectroscopic methods is employed to confirm the chemical identity, structure, and isotopic enrichment of Dorzolamide-d3 (hydrochloride).

Mass Spectrometry (MS) is essential for confirming the molecular weight and the successful incorporation of the three deuterium atoms. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement. For Dorzolamide-d3, the molecular weight is expected to be three mass units higher than that of the unlabeled compound. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, which can help confirm the location of the deuterium labels. nih.gov For example, the fragmentation of the parent ion is compared to that of the unlabeled standard to see if the deuterium atoms are retained or lost in specific fragments. nih.gov

Compound Expected Monoisotopic Mass (Free Base) Expected m/z of Protonated Molecule [M+H]⁺
Dorzolamide324.04325.0
Dorzolamide-d3327.06328.1

Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural information and is the most powerful tool for verifying the site of isotopic labeling.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Dorzolamide-d3 is expected to show significant and specific changes compared to the unlabeled compound. philarchive.org Assuming the deuterium atoms are on the terminal methyl of the ethyl group (-CH₂CD₃), the signal for these methyl protons (a triplet in the unlabeled compound) will be absent. Furthermore, the signal for the adjacent methylene (B1212753) protons (-CH₂), which appears as a quartet in unlabeled dorzolamide due to coupling with the methyl protons, will collapse into a singlet in the Dorzolamide-d3 spectrum. This provides unambiguous evidence of deuteration at the intended position. philarchive.org

¹³C NMR: In the ¹³C NMR spectrum, the carbon atom attached to the three deuterium atoms (the -CD₃ group) will exhibit a characteristic multiplet signal due to C-D coupling. This signal will also have a significantly lower intensity compared to protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons. hmdb.ca

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signal from the incorporated deuterium atoms, providing further confirmation of successful labeling.

Spectroscopic Data Comparison
Nucleus Expected Observation in Dorzolamide Expected Observation in Dorzolamide-d3 (-CH₂CD₃)
¹H NMR (Ethyl Group) -CH₂: Quartet-CH₃: Triplet philarchive.org-CH₂: Singlet-CD₃: Signal absent
¹³C NMR (Ethyl Group) -CH₂: Single peak-CH₃: Single peak-CH₂: Single peak-CD₃: Low-intensity multiplet (due to C-D coupling) hmdb.ca

Molecular and Biochemical Mechanisms of Action in Research Contexts

Carbonic Anhydrase Isoenzyme Inhibition Kinetics and Selectivity

The inhibitory activity of dorzolamide (B1670892) is not uniform across all carbonic anhydrase isoenzymes. Research has focused on quantifying its selectivity and the kinetics of its interaction with key human isoforms, primarily CA-I, CA-II, and CA-IV.

In vitro studies have established that dorzolamide is a potent inhibitor of human carbonic anhydrase isoenzymes II and IV, while being a much weaker inhibitor of isoenzyme I. nih.gov CA-II is the predominant isoenzyme found in the ciliary processes of the eye, and its inhibition leads to a reduction in aqueous humor secretion. nih.govdrugbank.com The high affinity of dorzolamide for CA-II is central to its biological effect. drugbank.com The compound also demonstrates significant, though lesser, inhibitory activity against CA-IV. nih.gov The selectivity for CA-II over CA-I is particularly noteworthy, with studies showing a significantly higher affinity for the former. drugbank.comnih.gov In fact, dorzolamide exhibits an approximate 3000:1 ratio of affinity for isoenzyme II compared to isoenzyme I. researchgate.net

The half maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For dorzolamide, these values clearly demonstrate its selectivity. It is a potent inhibitor of CA-II with an IC50 value in the nanomolar range. nih.gov Its potency against CA-IV is also significant, whereas its effect on CA-I is considerably weaker. nih.gov

Table 1: IC50 Values of Dorzolamide for Human Carbonic Anhydrase Isoenzymes

Isoenzyme IC50 Value (nM)
CA-I 600 nih.gov
CA-II 0.18 nih.gov

The inhibition constant (Ki) provides a more precise measure of the binding affinity of an inhibitor to an enzyme. Studies determining the Ki of dorzolamide further confirm its high-affinity binding to CA-II and CA-IV. The Ki for CA-II is in the low nanomolar range, indicating very tight binding. selleckchem.comselleckchem.com The binding affinity for CA-I is substantially lower, as reflected by a much higher dissociation constant (Kd) value observed in binding studies. nih.gov

Table 2: Inhibition Constants (Ki) of Dorzolamide for Human Carbonic Anhydrase Isoenzymes

Isoenzyme Ki Value (nM)
CA-I Not Widely Reported
CA-II 1.9 selleckchem.comselleckchem.com, 8 nih.gov

Ligand-Target Interactions and Binding Dynamics

The high affinity and selectivity of dorzolamide for specific CA isoenzymes are governed by precise molecular interactions within the enzyme's active site. X-ray crystallography and structural studies have provided detailed insights into these interactions. nih.govdrugbank.com

The fundamental interaction for sulfonamide-based inhibitors like dorzolamide is the coordination of the deprotonated sulfonamide group to the zinc ion located at the bottom of the enzyme's active site. drugbank.comtandfonline.com This zinc ion is essential for the catalytic activity of carbonic anhydrase. nih.gov Beyond this primary interaction, the binding is stabilized by a network of hydrogen bonds and other interactions with amino acid residues lining the active site cavity. tandfonline.com For instance, the nitrogen atom of the sulfonamide group forms a hydrogen bond with the hydroxyl group of the residue Thr199. tandfonline.com Additionally, one of the oxygen atoms of the sulfonamide moiety can form a hydrogen bond with the backbone amide of Gln92. tandfonline.com These secondary interactions are crucial for fine-tuning the binding affinity and contribute significantly to the inhibitor's potency. drugbank.com

When bound to the active site, the dorzolamide molecule adopts a specific conformation to maximize its interactions with the surrounding residues. The bicyclic thienothiopyran core of dorzolamide imposes advantageous conformational restraints compared to simpler monocyclic structures. drugbank.com Structural studies reveal that the sulfonamide-bearing portion of the molecule binds deep within the active site, close to the zinc ion. tandfonline.com The "tail" end of the inhibitor, which includes the ethylamino group, extends towards the outer part of the active site. nih.govtandfonline.com The conformation and interactions of this tail moiety are considered critical in forming stabilizing interactions that influence tight binding and ultimately determine the inhibitor's specificity for different CA isoforms. nih.gov The specific stereochemistry at the C-4 position of the bicyclic ring is also important, as substituents at this position can interact with key residues like His64, which is involved in the enzyme's catalytic proton shuttle mechanism. drugbank.com

Molecular Modeling and Computational Studies of Dorzolamide Binding

Computational approaches are powerful tools for investigating the structural and energetic aspects of how dorzolamide interacts with its target enzymes, the carbonic anhydrases. These in silico methods complement experimental data by providing a dynamic and detailed view of the binding process, which is often difficult to capture through empirical techniques alone.

Docking Simulations and Molecular Dynamics

Molecular docking and molecular dynamics (MD) simulations are cornerstones of computational drug design and have been extensively applied to understand dorzolamide's mechanism of action. beilstein-journals.orgresearchgate.net Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the stability and conformational dynamics of the resulting complex over time. beilstein-journals.orgnih.govcdnsciencepub.com

Docking studies consistently show that the primary and most critical interaction of dorzolamide with carbonic anhydrases is the coordination of its sulfonamide group with the zinc ion (Zn²⁺) located deep within the active site. nih.govdrugbank.com This interaction is fundamental to its inhibitory activity. The active site zinc is typically coordinated by three histidine residues (His94, His96, and His119 in human CA II) and a water molecule or hydroxide (B78521) ion. nih.gov Dorzolamide displaces this water molecule, and the nitrogen atom of its sulfonamide group forms a strong coordinate bond with the zinc ion. drugbank.com

Beyond this key zinc-binding interaction, MD simulations reveal a network of secondary interactions that stabilize the dorzolamide-CA complex. nih.gov These include hydrogen bonds and van der Waals forces between the inhibitor and various amino acid residues lining the active site cavity. nih.gov For instance, in human carbonic anhydrase II (hCA II), the sulfonamide group also forms crucial hydrogen bonds with the backbone amide of Threonine 199 (Thr199). The thiophene (B33073) ring and the ethylamino side chain of dorzolamide engage in hydrophobic and van der Waals interactions with other residues, further anchoring the molecule in place. nih.gov

Comparative molecular dynamics studies on human (hCA II) and bovine (bCA II) carbonic anhydrase have demonstrated that dorzolamide binds more strongly to the human isoform. nih.gov These simulations, corroborated by spectroscopic data, suggest that subtle structural differences in the active site cavities lead to a more stable binding conformation in hCA II. nih.gov The stability of these interactions is often quantified through binding free energy calculations derived from MD trajectories.

Interaction TypeKey Residues in hCA IIRole in Binding
Zinc Coordination Zn²⁺Primary inhibitory interaction; anchors the sulfonamide group.
Hydrogen Bonding Thr199, His64Stabilizes the orientation of the sulfonamide group and other parts of the molecule.
Hydrophobic / van der Waals Val121, Phe131, Leu198, Pro202Stabilizes the thiophene ring and ethylamino side chain. drugbank.com

In silico Prediction of Isoenzyme Selectivity

The human body has at least 15 different carbonic anhydrase isoenzymes, which differ in their tissue distribution and physiological roles. nih.gov The therapeutic efficacy and side-effect profile of a CA inhibitor are highly dependent on its selectivity for the target isoenzyme (e.g., CA II in the eye) over off-target isoforms (e.g., CA I, also abundant in red blood cells). nih.govnih.gov Computational methods are pivotal in predicting and rationalizing this isoenzyme selectivity. acs.org

In silico studies compare the binding of dorzolamide across structural models of different CA isoenzymes. For example, the active site of CA II is relatively compact, whereas other isoforms like CA IX, a tumor-associated protein, have a wider active site entrance. nih.gov Molecular docking and MD simulations can predict how the "tail" moiety of the inhibitor—the part of the molecule extending away from the zinc-binding sulfonamide group—interacts with residues that differ between isoforms. nih.govnih.gov

Research has shown that residues at the rim of the active site, such as those at positions 92 and 131, are critical determinants of isoform specificity. semanticscholar.org By modeling the interactions of dorzolamide's side chains with these variable residues, computational approaches can predict its binding affinity for different CAs. For instance, structural comparisons between dorzolamide and another glaucoma drug, brinzolamide (B135381), have used molecular docking to reveal that brinzolamide is a more potent inhibitor for several catalytically active CA isoforms, attributing this to stabilizing interactions formed by its tail moiety. nih.gov These predictive models are crucial for guiding the synthesis of new derivatives with enhanced selectivity for specific CA targets. nih.gov

IsoenzymeKey Differentiating Residues (vs. CA II)Predicted Dorzolamide InteractionRationale for Selectivity
hCA I His64, His200, Val131Lower affinityDifferences in key active site residues lead to less optimal hydrogen bonding and steric hindrance.
hCA IV -High affinityActive site is structurally similar to CA II, leading to potent inhibition. drugbank.com
hCA IX Val131 (vs. Phe131 in CA II)Moderate affinityThe substitution of a bulky phenylalanine with a smaller valine alters the hydrophobic pocket, affecting the binding of dorzolamide's tail. nih.govnih.gov
hCA XII Ala131 (vs. Phe131 in CA II)Moderate affinitySimilar to CA IX, the change in residue 131 modifies the active site topology, influencing inhibitor binding. nih.gov

Analytical Research Methodologies Utilizing Dorzolamide D3 Hydrochloride

Development and Validation of Quantitative Bioanalytical Methods

The development and validation of robust bioanalytical methods are fundamental for the accurate assessment of dorzolamide (B1670892) in biological systems. These methods are essential for pharmacokinetic studies, metabolism research, and quality control.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Applications

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a cornerstone technique for the sensitive and selective quantification of dorzolamide and its metabolites. nih.gov This method offers high specificity by utilizing multiple reaction monitoring (MRM) of parent and product ion combinations. nih.gov

In preclinical pharmacokinetic studies, Dorzolamide-d3 (hydrochloride) is employed as an internal standard (IS). invivochem.com The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using mass spectrometry. Dorzolamide-d3 shares nearly identical physicochemical properties with the unlabeled analyte, dorzolamide, but is distinguishable by its higher mass. This allows it to co-elute chromatographically and experience similar extraction recovery and ionization efficiency, thereby correcting for variations during sample preparation and analysis. rrpharmacology.ru This approach significantly enhances the accuracy and precision of the quantification of dorzolamide in biological matrices. rrpharmacology.ru For instance, in studies evaluating the pharmacokinetics of new carbonic anhydrase inhibitors, deuterated analogs are often used as internal standards to ensure reliable data. rrpharmacology.ru

HPLC-MS/MS methods have been successfully developed and validated for the detection and quantification of dorzolamide in a wide array of biological matrices.

Animal Tissue: Methods for the simultaneous analysis of dorzolamide in various rabbit ocular tissues, including the cornea, iris-ciliary body, retina, choroid, and sclera, have been established. nih.gov These studies are crucial for understanding the ocular pharmacokinetics of the drug. nih.gov Sample preparation for tissue analysis typically involves homogenization followed by liquid-liquid extraction to isolate the analyte before LC-MS/MS analysis. nih.gov

in vitro Incubation Media: The activity and inhibitory effects of dorzolamide are often assessed in in vitro systems, such as studies with enterococcal strains. nih.gov Analysis of the incubation media is performed to determine the concentration of the drug and its effect, with minimum inhibitory concentration (MIC) values being a key parameter. nih.gov

Tear Fluid: To study the ocular pharmacokinetics and compare different formulations, methods for quantifying dorzolamide in tear fluid have been developed. phmethods.net These methods often involve protein precipitation for sample cleanup before analysis. researchgate.net

Urine and Hair: Sensitive UHPLC-MS/MS methods have been developed for the simultaneous determination of dorzolamide and its metabolites in human urine and hair. nih.govmdpi.com These non-invasive matrices are valuable for monitoring drug exposure and in anti-doping analyses. mdpi.com Sample preparation for urine is often as simple as dilution, while hair samples require a more extensive washing and digestion procedure. nih.govmdpi.com

The table below summarizes the validation parameters of a UHPLC-MS/MS method for dorzolamide in urine and hair. nih.gov

ParameterUrineHair
Linearity RangeLOQ - 500 ng/mLLOQ - 10 ng/mg
LOQ0.07 - 1.16 ng/mL0.02 - 0.15 ng/mg
Intra-assay Precision< 15%< 15%
Inter-assay Precision< 15%< 15%
Process Efficiency> 80%> 80%

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers several advantages over conventional HPLC, including faster analysis times, improved resolution, and increased sensitivity. nih.gov UHPLC-MS/MS methods have been developed and validated for the rapid and comprehensive quantification of dorzolamide and its metabolites in biological samples like urine and hair. nih.govmdpi.com These methods typically utilize a sub-2 µm particle size column, allowing for high-speed separations without compromising efficiency. mdpi.com The short run times, often around 8 minutes, make these methods suitable for high-throughput analysis in clinical and forensic settings. nih.govmdpi.com

Spectroscopic Techniques (UV, FTIR, DSC) for Research Method Development and Drug-Excipient Interaction Studies

Spectroscopic techniques are valuable tools in the development of analytical methods and for assessing the compatibility of dorzolamide with various excipients in pharmaceutical formulations.

UV Spectroscopy: Ultraviolet (UV) spectroscopy is a simple and cost-effective method for the quantitative estimation of dorzolamide in bulk drug and pharmaceutical dosage forms. researchgate.net The method is based on the measurement of absorbance at the wavelength of maximum absorption (λmax) of dorzolamide, which is typically around 253 nm. researchgate.net Derivative spectrophotometry can also be employed to resolve dorzolamide from other compounds in a mixture. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the dorzolamide molecule and to study potential interactions with excipients. phmethods.netresearchgate.net By comparing the FTIR spectra of the pure drug, the excipient, and their physical mixture, any changes in the characteristic peaks can indicate a physical or chemical interaction. phmethods.net The absence of significant changes in the principal peaks of dorzolamide in a mixture suggests compatibility with the excipient. phmethods.net

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to investigate the physical state of dorzolamide and its compatibility with excipients. phmethods.netresearchgate.net The DSC thermogram of a substance shows characteristic thermal events, such as melting points. phmethods.net When dorzolamide is mixed with an excipient, the absence of a significant shift or disappearance of the melting endotherm of the drug indicates a lack of interaction and confirms compatibility. phmethods.net

The following table presents data from a drug-excipient compatibility study using DSC. phmethods.net

SampleMelting Point (°C)
Dorzolamide (DZ)274.29
Timolol Maleate (TM)205.82
Physical Mixture (DZ + TM + Excipients)274.29 (for DZ), 205.82 (for TM)

Sample Preparation Techniques in Research Analytics

The choice of sample preparation technique is crucial for obtaining reliable and accurate results in the analysis of dorzolamide from complex biological matrices. The primary goal is to remove interfering substances and concentrate the analyte of interest.

Liquid-Liquid Extraction (LLE): LLE is a common technique used to isolate dorzolamide from biological fluids like plasma and ocular tissues. nih.govnih.gov This method involves the partitioning of the analyte between an aqueous phase (the sample) and an immiscible organic solvent. nih.gov A subsequent back-extraction step into an acidic aqueous phase can further purify the sample before injection into the HPLC system. nih.gov

Protein Precipitation: For samples with high protein content, such as plasma or tear fluid, protein precipitation is a simple and rapid method for sample cleanup. researchgate.net This is often achieved by adding a water-miscible organic solvent, like acetonitrile (B52724), to the sample, which denatures and precipitates the proteins. plos.org After centrifugation, the supernatant containing the analyte can be directly analyzed or further processed.

Simple Dilution: For relatively clean matrices like urine, a simple dilution with the mobile phase or a suitable buffer is often sufficient before analysis by LC-MS/MS. nih.govmdpi.com This minimizes sample manipulation and the risk of analyte loss.

Salting-Out Assisted Liquid-Liquid Microextraction (SALLME): This is a miniaturized version of LLE that uses a small amount of water-miscible organic solvent and a high concentration of salt to induce phase separation. researchgate.net It has been applied to the extraction of dorzolamide from aqueous humor samples, offering a high enrichment factor with minimal solvent consumption. researchgate.net

Protein Precipitation and Liquid-Liquid Extraction

Before analysis by chromatographic methods, dorzolamide and its internal standard, Dorzolamide-d3, must be isolated from complex biological matrices like plasma, serum, or tear fluid. This is crucial to prevent interference from endogenous components, primarily proteins, which can compromise the analytical column and the accuracy of the results. Protein precipitation (PPT) and liquid-liquid extraction (LLE) are two common sample preparation techniques employed for this purpose.

Protein Precipitation (PPT) is a widely used method due to its simplicity and speed. It involves adding a precipitating agent, typically an organic solvent like acetonitrile or methanol, to the biological sample. chromatographyonline.comresearchgate.netmdpi.com This process denatures proteins, causing them to precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte and the internal standard is separated for analysis. chromatographyonline.com For example, in one method, acidified acetonitrile containing the internal standard is added to plasma samples, which are then vortexed and centrifuged to separate the precipitated proteins. chromatographyonline.com Another approach involves using zinc sulfate (B86663) in combination with a deproteinizing agent to effectively remove proteins from aqueous humor samples. researchgate.net

Liquid-Liquid Extraction (LLE) offers a higher degree of sample cleanup by partitioning analytes between two immiscible liquid phases. This technique is often used following protein precipitation to further remove interferences. In a typical LLE procedure for dorzolamide analysis, the deproteinized plasma, buffered to an appropriate pH (e.g., pH 8.0), is extracted with an organic solvent mixture, such as ethyl acetate (B1210297), toluene, and isopropanol (B130326). nih.gov The analytes, including dorzolamide and the added Dorzolamide-d3, move into the organic layer. A subsequent back-extraction step, where the analytes are transferred from the organic solvent into an acidic aqueous solution (e.g., phosphoric acid), can further concentrate the analytes and make the final extract compatible with reversed-phase HPLC systems. nih.gov

Solid-Phase Extraction Methodologies

Solid-Phase Extraction (SPE) is a selective sample preparation technique that provides cleaner extracts and higher concentration factors compared to PPT or LLE. epa.gov SPE separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent packed in a cartridge or disk. epa.govforensicresources.org The process generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analytes of interest.

For the analysis of dorzolamide, reversed-phase SPE cartridges, such as those packed with C18 (octadecyl-bonded silica), are commonly used. A general procedure involves:

Conditioning: The C18 cartridge is first conditioned with a solvent like methanol, followed by water or a buffer solution to prepare the sorbent for sample loading.

Sample Loading: The biological sample (e.g., ophthalmic solution diluted with a buffer), to which Dorzolamide-d3 has been added, is passed through the cartridge. Dorzolamide and Dorzolamide-d3 are retained on the C18 sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a mild buffer) to remove salts and other polar interferences while the analytes remain bound to the sorbent.

Elution: A strong organic solvent is used to disrupt the interaction between the analytes and the sorbent, eluting them into a collection tube. The resulting clean extract is then typically evaporated and reconstituted in a mobile phase-compatible solvent for chromatographic analysis.

This technique has been successfully applied to separate dorzolamide from ophthalmic solutions, demonstrating its effectiveness in sample cleanup prior to HPLC analysis.

Method Validation Parameters for Research Bioanalysis

To ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose, it must be thoroughly validated. The use of Dorzolamide-d3 as an internal standard is a key component in achieving robust validation. Validation parameters are established according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). smec.ac.innih.govresearchgate.net

Linearity and Calibration Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the instrument's response over a specific range. A calibration curve is constructed by analyzing a series of standards containing known concentrations of dorzolamide and a constant concentration of Dorzolamide-d3. The curve is generated by plotting the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration. core.ac.ukjocpr.com

The relationship is typically evaluated by linear regression analysis, and a high correlation coefficient (R²) is required to demonstrate linearity. derpharmachemica.comunicam.it The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Table 1: Reported Linearity and Calibration Ranges for Dorzolamide Analysis

MatrixAnalytical MethodCalibration RangeCorrelation Coefficient (R²)Source
Human UrineUHPLC-MS/MSLOQ to 500 ng/mL> 0.99 nih.govunicam.it
Human HairUHPLC-MS/MSLOQ to 10 ng/mg> 0.99 nih.govunicam.it
Human PlasmaLC-MS/MS0.5 - 100 ng/mLNot Reported nih.gov
Ophthalmic SolutionRP-HPLC4 - 720 µg/mL0.999 core.ac.uk
Ophthalmic SolutionRP-HPLC20 - 70 µg/mL> 0.9979 researchgate.netmdpi.com
Simulated Tear FluidUV Spectroscopy2 - 10 µg/mL0.9995 derpharmachemica.com

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of agreement among a series of measurements from the same sample. Precision is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (CV%). nih.govderpharmachemica.com

These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day or repeatability) and on different days (inter-day or intermediate precision). core.ac.ukderpharmachemica.com The use of Dorzolamide-d3 as an internal standard is critical for achieving high accuracy and precision, as it compensates for variability during the analytical process. lcms.cz Regulatory guidelines typically require the mean accuracy to be within ±15% of the nominal value (±20% at the lower limit of quantification) and the precision (%RSD) not to exceed 15% (20% at the LLOQ). nih.govjocpr.com

Table 2: Reported Accuracy and Precision Data for Dorzolamide Analysis

MatrixParameterFindingSource
Human UrineAccuracyWithin 14.6% of target mdpi.com
Precision (Intra- & Inter-day)≤ 7.7% RSD
Human HairAccuracyWithin 14.6% of target mdpi.com
Precision (Intra- & Inter-day)≤ 14.6% RSD
Human PlasmaPrecision< 10% CV nih.gov
Simulated Tear FluidAccuracy98% - 100% derpharmachemica.com
Precision (Intra- & Inter-day)< 2% RSD
Ophthalmic SolutionPrecision (Intra- & Inter-day)RSD values from 0.144% to 1.021% core.ac.uk

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. core.ac.ukderpharmachemica.comjddtonline.info

These parameters define the sensitivity of the method. They are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. smec.ac.injddtonline.info The development of highly sensitive LC-MS/MS methods, which benefit from the use of internal standards like Dorzolamide-d3, allows for the detection and quantification of very low concentrations of dorzolamide in biological samples. nih.gov

Table 3: Reported LOD and LOQ Values for Dorzolamide Analysis

MatrixAnalytical MethodLODLOQSource
Human UrineUHPLC-MS/MS0.11 ng/mL0.38 ng/mL mdpi.com
Human HairUHPLC-MS/MS0.01 ng/mg0.02 ng/mg mdpi.com
Ophthalmic SolutionRP-HPLC0.0403 µg/mL0.1228 µg/mL smec.ac.in
Ophthalmic SolutionRP-HPLC0.7041 µg/mL2.3483 µg/mL researchgate.netcore.ac.uk
Ophthalmic SolutionRP-HPLC1.61 µg/mLNot Reported researchgate.netmdpi.com
Simulated Tear FluidUV Spectroscopy0.37 µg/mL1.12 µg/mL derpharmachemica.com

Robustness and Ruggedness

The robustness and ruggedness of an analytical method are crucial parameters that ensure its reliability and reproducibility under various operational conditions. In the analysis of dorzolamide, where its deuterated analogue, Dorzolamide-d3 (hydrochloride), is often employed as an internal standard for quantitative accuracy, these validation aspects are paramount. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses its reproducibility under different conditions, such as by different analysts or on different instruments.

Multiple studies have validated analytical methods for dorzolamide, demonstrating their stability and reliability. These validations, performed according to International Conference on Harmonisation (ICH) guidelines, provide a strong foundation for the consistent performance of the analytical procedures. nih.govijiset.comnih.gov

Robustness Testing

Robustness is typically evaluated by intentionally varying critical chromatographic or spectroscopic parameters and observing the effect on the analytical results, such as peak area or retention time. The results are often expressed as the percentage of relative standard deviation (%RSD), with low values indicating a robust method. derpharmachemica.com

In one reversed-phase high-performance liquid chromatography (RP-HPLC) method, the influence of flow rate and mobile phase composition was investigated. nih.gov The flow rate was varied (e.g., 0.7 mL/min and 0.8 mL/min), and the percentage of acetonitrile in the mobile phase was altered (e.g., 8%, 10%, and 12%). nih.govsmec.ac.in The analysis of variance showed that the peak areas were not significantly affected by these changes (p > 0.5), confirming the method's robustness. nih.govsmec.ac.in

Similarly, for a UV spectroscopy method, robustness was determined by performing the analysis at slightly different wavelengths (e.g., 253 ± 2 nm). derpharmachemica.com The resulting absorbance was recorded, and the low %RSD indicated the method's resilience to minor wavelength variations. derpharmachemica.com

Another study using High-Performance Thin-Layer Chromatography (HPTLC) assessed robustness by varying mobile-phase composition, the amount of mobile phase, plate pretreatment time, and the time between different steps of the analysis. researchgate.net The low standard deviation and %RSD for the peak area under these varied conditions demonstrated the method's robustness. researchgate.net

Interactive Data Table: Robustness Parameters for Dorzolamide Analytical Methods

This table summarizes deliberate variations in method parameters to assess robustness.

Analytical Method Parameter Varied Variation Outcome (%RSD) Reference
RP-HPLC Flow Rate 0.7 mL/min vs. 0.8 mL/min Not significant (p > 0.5) nih.gov
RP-HPLC Mobile Phase Composition 8%, 10%, 12% Acetonitrile Not significant (p > 0.5) nih.govsmec.ac.in
UV Spectroscopy Wavelength 253 ± 2 nm Within acceptable range derpharmachemica.com
HPTLC Mobile-phase composition ±0.1 mL 0.91 researchgate.net
HPTLC Amount of mobile phase ±5% 0.33 researchgate.net
HPTLC Plate pretreatment 4, 5, 6 min 0.02 researchgate.net
HPTLC Time from spotting to chromatography +10 min 0.07 researchgate.net

Ruggedness Testing

Ruggedness is demonstrated by assessing the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions. This often involves comparing results from different analysts.

In the validation of a UV spectroscopy method, ruggedness was confirmed by having two different analysts perform the analysis. derpharmachemica.com The corresponding absorbance was recorded, and the results were expressed as %RSD. derpharmachemica.com The low %RSD values indicated that the method is rugged and can be reliably performed by different personnel. derpharmachemica.com Similarly, in an HPLC method, inter-day precision results, where a second analyst obtained the data on the third day, also served to demonstrate the method's ruggedness. nih.govsmec.ac.in The acceptable %RSD values for intra-day and inter-day precision tests, which are often below 2%, further confirm the method's consistency and reliability. ijiset.comderpharmachemica.comderpharmachemica.com

Interactive Data Table: Ruggedness Parameters for Dorzolamide Analytical Methods

This table shows the parameters tested to evaluate method ruggedness.

Analytical Method Parameter Varied Concentration Tested (µg/mL) Outcome (%RSD) Reference
UV Spectroscopy Different Analysts 2, 6, 10 < 2% derpharmachemica.com

The successful validation of robustness and ruggedness ensures that these analytical methods, which utilize Dorzolamide-d3 (hydrochloride) as an internal standard, are suitable for routine quality control analysis in pharmaceutical settings. nih.govnih.govderpharmachemica.com They can withstand minor variations in their execution without compromising the accuracy and precision of the analytical results.

Preclinical Pharmacokinetic and Metabolic Research Utilizing Dorzolamide D3 Hydrochloride

In vitro Metabolic Stability Studies

In vitro studies are fundamental to understanding the metabolic fate of a drug candidate before it proceeds to in vivo testing. For dorzolamide (B1670892), these studies have been crucial in identifying the primary metabolic pathways and the enzymes responsible for its biotransformation.

Role of Cytochrome P450 (CYP) Isoenzymes in Dorzolamide Metabolism

The metabolism of dorzolamide is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.gov In vitro investigations using rat liver microsomes have pinpointed the involvement of several specific CYP isoenzymes in the N-deethylation of dorzolamide. nih.gov

Studies have demonstrated that the metabolism of dorzolamide in rat liver is influenced by CYP2B1, CYP2E1, and CYP3A2. nih.govdrugbank.com The involvement of these subfamilies is supported by inhibition studies using specific chemical inhibitors and antibodies. For instance, antisera against rat CYP2B1, CYP2E1, and CYP3A2 were found to suppress the N-deethylase activity of dorzolamide by 52%, 43%, and 46%, respectively. nih.gov In contrast, antibodies against CYP1A1 and CYP4A1 showed minimal inhibition. nih.gov

Furthermore, research on human liver microsomes has indicated that the metabolism of dorzolamide to its N-desethyl metabolite is mediated by CYP2C9, CYP2C19, and CYP3A4 isoenzymes. fda.gov

Table 1: Cytochrome P450 Isoenzymes Involved in Dorzolamide Metabolism

Isoenzyme FamilySpecific Isoenzymes Implicated in Dorzolamide Metabolism (Species)Key Findings
CYP2B CYP2B1 (Rat)Induced by phenobarbital (B1680315) and contributes significantly to N-deethylation. nih.gov
CYP2C CYP2C9 (Human)Mediates the N-deethylation of dorzolamide. fda.gov
CYP2C19 (Human)Involved in the formation of the N-desethyl metabolite. fda.gov
CYP2E CYP2E1 (Rat)Plays a role in the metabolic pathway of dorzolamide. nih.govdrugbank.com
CYP3A CYP3A2 (Rat)Induced by dexamethasone (B1670325) and involved in the high-affinity N-deethylase reaction. nih.gov
CYP3A4 (Human)Contributes to the metabolism of dorzolamide to its N-desethyl metabolite. fda.gov

Identification and Characterization of Metabolites

The primary metabolic pathway for dorzolamide is N-deethylation, resulting in the formation of a single major metabolite, N-deethyldorzolamide (also referred to as N-desethyldorzolamide or L-706,803). drugbank.comfda.gov This metabolite is pharmacologically active, although it is a less potent inhibitor of carbonic anhydrase II (CA-II) than the parent drug. drugbank.comhpra.ie However, it does exhibit some inhibitory activity against the less active isoenzyme, carbonic anhydrase I (CA-I). drugbank.comhpra.ie

In vitro studies using rat liver microsomes confirmed that N-deethylation is the principal metabolic transformation. nih.gov Similar findings were observed in in vitro studies with fresh human liver slices, where the N-deethylated compound was the only metabolic product detected. fda.gov Like dorzolamide, the N-deethylated metabolite also accumulates in red blood cells, where it primarily binds to CA-I. drugbank.comhpra.ie

Enzyme Kinetics in Microsomal Systems (non-human liver microsomes)

Enzyme kinetic studies using rat liver microsomes have provided valuable insights into the biotransformation of dorzolamide. Analysis of the N-deethylase reactions revealed the presence of both high- and low-affinity components. nih.gov The high-affinity reaction was found to be inducible by phenobarbital and dexamethasone, further supporting the involvement of the CYP2B and CYP3A subfamilies, respectively. nih.gov

The N-deethylase activity was dependent on an NADPH-generating system and was inhibited by classic cytochrome P450 inhibitors such as metyrapone (B1676538) and n-octylamine. nih.gov

In vivo Disposition Studies in Animal Models

In vivo studies in various animal species have been instrumental in characterizing the absorption, distribution, and excretion of dorzolamide, providing a comprehensive understanding of its pharmacokinetic profile.

Absorption and Distribution Profiles in Preclinical Species

Following administration, dorzolamide is absorbed and distributed to various tissues. A notable characteristic of dorzolamide is its extensive and saturable binding to carbonic anhydrase-II (CA-II) in red blood cells (RBCs). nih.gov This binding leads to the accumulation of the drug in RBCs during chronic administration. drugbank.comnih.gov

Rats: In rats, the disposition of dorzolamide exhibits non-linear pharmacokinetics. nih.gov Following intravenous administration, radioactivity from labeled dorzolamide is widely distributed in tissues, with higher concentrations found in tissues rich in carbonic anhydrase, such as red blood cells, kidneys, and the choroid plexus. fda.gov The bioavailability of dorzolamide after oral administration in rats is greater than 73%. fda.gov

Rabbits: Following topical application to the eye in rabbits, dorzolamide is distributed throughout ocular tissues, including the cornea, aqueous humor, iris/ciliary body, and retina. medcentral.com Studies in Japanese white rabbits showed a rapid increase in drug concentration in the anterior segment of the eye and retina within 15 minutes of topical application, peaking within an hour. nih.gov Comparative studies have shown that dorzolamide achieves higher concentrations in the aqueous humor, vitreous, and optic nerve compared to another topical carbonic anhydrase inhibitor, brinzolamide (B135381). nih.gov

Monkeys: In glaucomatous monkeys, topical administration of dorzolamide effectively lowers intraocular pressure. nih.gov

The binding of dorzolamide to plasma proteins is moderate, with an unbound fraction of approximately 70% in mouse, rat, and dog plasma. fda.gov

Table 2: Ocular Tissue Distribution of Dorzolamide in Rabbits

Ocular TissueKey Distribution Findings
Cornea Peak concentrations are reached within 1-2 hours after topical application. medcentral.com
Aqueous Humor Dorzolamide levels are significantly higher than those of brinzolamide after topical dosing. nih.gov
Iris/Ciliary Body High concentrations of dorzolamide are present following topical administration. fda.gov
Retina Measurable drug levels are observed for up to 24 hours. nih.gov
Vitreous Humor Dorzolamide concentrations are significantly higher than those of brinzolamide. nih.gov
Optic Nerve Dorzolamide levels are notably higher compared to brinzolamide. nih.gov

Excretion Pathways and Mass Balance Studies

The primary route of elimination for dorzolamide and its metabolite is renal excretion. fda.govnih.gov

In rats, after intravenous administration of radiolabeled dorzolamide, the major route of elimination is via the kidneys. fda.gov The urine contains approximately equal amounts of unchanged dorzolamide (38.6% of the dose) and its N-deethylated metabolite (45.0% of the dose). fda.gov

In dogs, renal excretion is also the main elimination pathway; however, in contrast to rats, the excreted drug is primarily the unchanged parent compound. fda.gov

Studies in humans have shown that at steady state, the renal excretion of dorzolamide and its N-desethyl metabolite is approximately 1.3 mg/day. nih.gov The metabolite accounts for about 20% of the total amount excreted in the urine. nih.gov

Application of Deuterium (B1214612) Labeling in Tracing Metabolic Pathways in Research Animals

The use of stable isotope-labeled compounds, such as Dorzolamide-d3 (hydrochloride), is a powerful technique in preclinical drug metabolism and pharmacokinetic (DMPK) studies. acs.orgacs.orginformaticsjournals.co.in By replacing one or more hydrogen atoms with its heavier, non-radioactive isotope, deuterium, researchers can effectively "tag" a drug molecule. This labeling allows for the precise tracking of the parent drug and its metabolites in biological systems, such as in research animals. acs.orgnih.gov The primary analytical techniques used in conjunction with deuterium labeling are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the deuterated and non-deuterated forms of the molecule based on their mass and magnetic properties, respectively. acs.org

In the context of Dorzolamide-d3 (hydrochloride), the deuterium atoms are strategically placed on the ethylamino side chain. This specific labeling is particularly useful for investigating the primary metabolic pathway of dorzolamide, which is N-deethylation. drugbank.comdroracle.aidrugs.com This metabolic reaction, catalyzed by cytochrome P450 (CYP) enzymes, involves the removal of an ethyl group. drugbank.comresearchgate.netnih.gov When Dorzolamide-d3 is administered to research animals, the resulting N-deethylated metabolite will retain the deuterium label if the ethyl group itself is not the site of deuteration, or the mass difference will definitively pinpoint the metabolic transformation. This allows for unambiguous identification and quantification of the N-deethyl metabolite, even in complex biological matrices.

The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This "kinetic isotope effect" can sometimes slow down the rate of metabolic reactions that involve the cleavage of this bond. informaticsjournals.co.incdnsciencepub.com By comparing the metabolic profile of Dorzolamide-d3 to that of non-labeled dorzolamide in the same animal model, researchers can gain insights into the rate-limiting steps of its metabolism and the specific enzymes involved. For instance, a slower formation of the N-deethyl metabolite from Dorzolamide-d3 would confirm that the cleavage of a C-H bond on the ethyl group is a key step in the metabolic process.

While specific studies detailing the use of Dorzolamide-d3 for tracing metabolic pathways in research animals are not extensively published, the principles of its application are well-established. Such studies would typically involve administering the deuterated compound to species like rats or monkeys and analyzing biological samples (e.g., plasma, urine, feces) over time. The resulting data would provide a clear picture of the absorption, distribution, metabolism, and excretion (ADME) profile of dorzolamide, helping to elucidate the formation and fate of its primary metabolite, N-deethyldorzolamide. acs.orgdrugbank.com

Inter-species Metabolic Comparisons in Research Settings

Preclinical studies have revealed notable differences in the metabolism of dorzolamide across various animal species, which is a critical consideration in drug development for extrapolating data to humans. The primary metabolic transformation for dorzolamide is the formation of its N-deethyl metabolite. drugbank.comdrugs.comresearchgate.net However, the extent to which this pathway occurs varies significantly between species.

In vitro studies using liver microsomes from Sprague-Dawley rats have demonstrated that the N-deethylation of dorzolamide is a significant metabolic pathway. nih.gov These studies have implicated several cytochrome P450 subfamilies, specifically CYP2B, CYP2E1, and CYP3A, in this metabolic process in rats. nih.gov In vivo studies in rats have corroborated these findings, showing that both unchanged dorzolamide and its N-deethylated metabolite are excreted in the urine in roughly equal proportions.

Conversely, studies in dogs have shown a different metabolic profile. In this species, the N-deethylation pathway appears to be less prominent. The primary route of elimination for dorzolamide in dogs is the renal excretion of the unchanged parent drug. This suggests that the activity of the specific CYP enzymes responsible for N-deethylation of dorzolamide is lower in dogs compared to rats.

In monkeys, the metabolism of dorzolamide more closely resembles that in rats and humans, with extensive metabolism to the N-deethyl metabolite. The use of Dorzolamide-d3 (hydrochloride) in comparative studies across these species would allow for a more precise quantification of these metabolic differences. By measuring the ratio of the deuterated parent drug to its deuterated metabolite in each species, researchers can obtain accurate data on the relative importance of the N-deethylation pathway.

The following table summarizes the observed inter-species differences in dorzolamide metabolism based on available preclinical research data.

SpeciesPrimary Metabolic PathwayKey Metabolite(s)Primary Route of ExcretionReference
Rat N-deethylationN-deethyldorzolamideUrine (unchanged drug and metabolite in similar amounts) drugbank.comnih.gov
Dog Limited MetabolismPrimarily unchanged DorzolamideUrine (predominantly unchanged drug)
Monkey N-deethylationN-deethyldorzolamideNot specified in detail, but extensive metabolism noted

These inter-species comparisons are vital for selecting the most appropriate animal model for further non-clinical safety and efficacy studies, with the goal of finding a species whose metabolic profile is most predictive of human metabolism.

Advanced Research Applications of Dorzolamide D3 Hydrochloride

Stable Isotope Tracer Studies in Metabolic Flux Analysis

Stable isotope tracers are powerful tools for understanding the intricate network of biochemical reactions within cells. springernature.com By introducing a labeled compound like Dorzolamide-d3 into a biological system, researchers can track the movement and transformation of the molecule, providing unparalleled insights into cellular metabolism. springernature.comox.ac.uk

Elucidating Cellular Metabolic Pathways

Metabolic pathways are a series of interconnected chemical reactions that occur within a cell to sustain life. shimadzu.com Stable isotope tracing with compounds such as Dorzolamide-d3 allows for the detailed mapping of these pathways. springernature.comnih.gov When Dorzolamide-d3 is introduced, its deuterium (B1214612) atoms act as a "tag," enabling researchers to follow its journey through various enzymatic reactions. ox.ac.uk This helps in identifying the specific enzymes and intermediate metabolites involved in the drug's metabolic pathway. shimadzu.com Techniques like mass spectrometry and nuclear magnetic resonance (NMR) are then used to detect and quantify the labeled metabolites, providing a clear picture of the metabolic route. ox.ac.uk

Key Metabolic Pathway Concepts:

ConceptDescription
Glycolysis The breakdown of glucose into pyruvate, occurring in the cytoplasm. shimadzu.com
Citric Acid Cycle (Krebs Cycle) A series of chemical reactions in the mitochondria to release stored energy. shimadzu.com
Pentose Phosphate (B84403) Pathway A metabolic pathway parallel to glycolysis that generates NADPH and pentoses. shimadzu.com
Gluconeogenesis The synthesis of glucose from non-carbohydrate sources. shimadzu.com
Fatty Acid Synthesis and Degradation Processes for building and breaking down fatty acids. shimadzu.com

Quantification of Metabolic Fluxes

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. ox.ac.uknih.gov The use of stable isotope-labeled compounds like Dorzolamide-d3 is central to MFA. nih.govnih.gov By measuring the rate at which the deuterium label is incorporated into downstream metabolites, researchers can calculate the flux, or rate of turnover, through specific metabolic pathways. nih.govmmpc.org This quantitative data is invaluable for understanding how metabolism is altered in different physiological or pathological states. nih.gov For instance, it can reveal how a disease or a drug treatment affects the metabolic activity of cells. nih.gov

Application in Proteomics and Metabolomics Research

Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. frontiersin.orgmdpi.com Dorzolamide-d3 (hydrochloride) serves as a critical tool in these fields for identifying and quantifying molecules and studying their interactions. mdpi.comarxiv.orgdickyricky.com

Metabolite Identification and Quantification

In metabolomics, one of the primary challenges is the accurate identification and quantification of thousands of different metabolites in a complex sample. nih.gov The use of stable isotope-labeled internal standards, such as Dorzolamide-d3, is a gold-standard method for achieving this. nih.gov By adding a known amount of Dorzolamide-d3 to a sample, it can be used as a reference to accurately quantify the unlabeled Dorzolamide (B1670892) and its metabolites. nih.gov This is particularly important in studies aiming to understand the pharmacokinetics and metabolism of the drug. invivochem.com Liquid chromatography-mass spectrometry (LC-MS) is a commonly used analytical technique for this purpose. ejbps.com

Validated Quantification of Dorzolamide and its Metabolites: nih.gov

AnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
DorzolamideUrine0.11 ng/mL0.38 ng/mL
N-deethyl-dorzolamideUrine0.07 ng/mL0.24 ng/mL
N-acetyl-dorzolamideUrine0.17 ng/mL0.55 ng/mL
DorzolamideHair0.01 ng/mg0.02 ng/mg
N-deethyl-dorzolamideHair0.01 ng/mg0.04 ng/mg
N-acetyl-dorzolamideHair0.01 ng/mg0.02 ng/mg

Protein-Ligand Interaction Studies Using Labeled Probes

Understanding how drugs interact with their protein targets is fundamental to pharmacology. dickyricky.commdpi.com Dorzolamide-d3 can be used as a labeled probe to study its interaction with carbonic anhydrase, its primary protein target. invivochem.comdrugbank.com Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can be employed. nih.gov In HDX-MS, the exchange rate of amide protons on the protein's backbone with deuterium from a solvent provides information about the protein's conformation and accessibility. nih.gov When Dorzolamide-d3 is bound to the protein, it can alter the exchange rates in the binding site, allowing for the precise mapping of the interaction interface. nih.gov Computational methods like molecular docking can complement these experimental approaches to predict and visualize the binding mode. arxiv.orgjelsciences.com

Investigation of Kinetic Isotope Effects (KIEs) in Enzymatic Reactions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The study of KIEs provides profound insights into the mechanisms of enzyme-catalyzed reactions, including revealing rate-limiting steps and the nature of transition states. wikipedia.orgnih.gov

The replacement of hydrogen with deuterium in Dorzolamide-d3 can lead to a primary KIE if the C-H bond is broken in the rate-determining step of an enzymatic reaction. d-nb.info This is because the C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break. wikipedia.org By measuring the reaction rates of both the deuterated and non-deuterated Dorzolamide, researchers can calculate the KIE. d-nb.infochemrxiv.org A significant KIE (typically >2) suggests that C-H bond cleavage is a critical part of the reaction mechanism. d-nb.info This information is crucial for understanding how enzymes like carbonic anhydrase process their substrates and inhibitors, and can also shed light on phenomena such as quantum mechanical tunneling in enzymatic reactions. kcl.ac.uk

Mechanistic Insights into Carbonic Anhydrase Catalysis

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in numerous physiological processes. openaccessjournals.comresearchgate.net These enzymes catalyze the rapid and reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton, a reaction essential for pH regulation, ion transport, and fluid secretion. openaccessjournals.compatsnap.comrxlist.com The active site of most human carbonic anhydrases contains a zinc (Zn2+) ion, which is crucial for its catalytic function. nih.gov This zinc ion is coordinated by three histidine residues and a water molecule (or a hydroxide (B78521) ion). openaccessjournals.comnih.gov

The catalytic mechanism proceeds via the zinc-bound hydroxide ion acting as a potent nucleophile, attacking a CO2 molecule that has entered the active site. openaccessjournals.comnih.gov This leads to the formation of a bicarbonate ion coordinated to the zinc. The bicarbonate is then displaced by a water molecule, regenerating the zinc-water species and releasing the bicarbonate product. The final and often rate-limiting step is the deprotonation of the bound water molecule to regenerate the nucleophilic zinc-hydroxide, a process facilitated by a proton shuttle system involving surrounding buffer molecules. openaccessjournals.com

Inhibitors like dorzolamide provide mechanistic insights by acting as transition-state analogs. acs.org The primary inhibitory action of dorzolamide stems from its sulfonamide group (SO2NH2). The nitrogen atom of the deprotonated sulfonamide binds directly to the catalytic Zn2+ ion in the enzyme's active site, effectively displacing the catalytically essential water/hydroxide molecule and blocking the enzyme's function. acs.orgdrugdesign.org This binding mimics the tetrahedral transition state of the CO2 hydration reaction. acs.org The use of Dorzolamide-d3 in these studies can help to dissect the finer points of binding and dissociation kinetics, particularly in understanding the role of hydrogen bonding networks within the active site that stabilize the inhibitor-enzyme complex.

Deuterium's Influence on Reaction Rates

The replacement of hydrogen with its heavier isotope, deuterium, in Dorzolamide-d3 (hydrochloride) is the basis for its utility in studying reaction kinetics, a phenomenon known as the Kinetic Isotope Effect (KIE). wikipedia.org A KIE is the change observed in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.orglibretexts.org

The primary cause of the KIE is the difference in mass between the isotopes, which affects the vibrational frequency of chemical bonds. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond. If this bond is broken or significantly altered during the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. libretexts.orgnih.gov This is referred to as a "normal" KIE (kH/kD > 1).

In the context of Dorzolamide-d3, deuterium substitution can influence its metabolic profile. invivochem.com Drug metabolism often involves the oxidation of C-H bonds by enzymes like the cytochrome P450 family. nih.gov By replacing a metabolically vulnerable C-H bond with a stronger C-D bond, the rate of metabolic breakdown at that position can be reduced. This has led to the development of deuterated drugs with potentially improved pharmacokinetic profiles. invivochem.com While the primary inhibition of carbonic anhydrase by dorzolamide does not involve breaking the bonds where deuterium is substituted, studying the metabolism of Dorzolamide-d3 can provide precise information on its metabolic pathways and stability. invivochem.com

Table 1: Principles of the Deuterium Kinetic Isotope Effect (KIE)

Parameter Description Implication for Dorzolamide-d3 Research
Isotopic Substitution Hydrogen (¹H) is replaced by Deuterium (²H), a heavier, stable isotope. libretexts.org The ethyl group of dorzolamide is deuterated.
Bond Energy The Carbon-Deuterium (C-D) bond is stronger and has a lower vibrational energy than a Carbon-Hydrogen (C-H) bond. libretexts.org More energy is required to cleave the C-D bond compared to the C-H bond.
Reaction Rate If the C-H bond is broken in the rate-limiting step of a reaction, the rate will be slower for the deuterated molecule (kH/kD > 1). nih.gov The metabolic breakdown of the ethyl group may be slower for Dorzolamide-d3, allowing for clearer study of its pharmacokinetic and metabolic profiles. invivochem.com

| Application | Used to elucidate reaction mechanisms and to improve drug pharmacokinetics by protecting metabolically vulnerable sites. invivochem.comwikipedia.org | Dorzolamide-d3 serves as a tool to investigate metabolic stability and as a tracer in pharmacokinetic studies. invivochem.comcaymanchem.com |

Use in Structure-Activity Relationship (SAR) and Ligand Design Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. core.ac.uk For dorzolamide, SAR studies have been crucial in explaining its high potency and selectivity as a carbonic anhydrase inhibitor, particularly for the CA-II isoenzyme. nih.govdrugbank.com

The key structural features of dorzolamide responsible for its inhibitory activity are:

The Sulfonamide Group (-SO2NH2): This is the zinc-binding group, essential for inhibition. It coordinates with the Zn2+ ion in the active site. acs.orgdrugdesign.org

The Thienothiopyran Ring System: This bicyclic heterocyclic ring provides a rigid scaffold that correctly orients the sulfonamide group for optimal interaction with the active site. drugdesign.org Modifications to this core structure significantly impact inhibitory potency.

The Ethylamino Side Chain: This "tail" portion of the molecule extends out of the active site and can form additional interactions with amino acid residues on the enzyme surface. nih.gov These interactions are critical for determining the inhibitor's specificity for different CA isoforms. nih.gov

X-ray crystallography and molecular modeling studies have provided a detailed picture of how dorzolamide fits into the CA-II active site. acs.orgdrugdesign.org The sulfonamide group binds to the zinc, while the thiophene (B33073) ring and the fused thiopyran ring make multiple van der Waals contacts and hydrogen bonds with amino acid residues like Gln92, Val121, Phe131, Leu198, and Thr200, which stabilize the enzyme-inhibitor complex. acs.org

Dorzolamide-d3 (hydrochloride) is valuable in advanced ligand design as a tracer for pharmacokinetic/pharmacodynamic (PK/PD) modeling. By using the deuterated standard, researchers can precisely quantify the absorption, distribution, metabolism, and excretion of the drug without interference from endogenous compounds. unicam.it This information is vital for designing new ligands with optimized properties, such as improved ocular penetration or longer duration of action.

Table 2: Summary of Dorzolamide Structure-Activity Relationships for Carbonic Anhydrase Inhibition

Molecular Feature Role in Inhibition Reference
Sulfonamide Group The primary zinc-binding moiety; essential for catalytic inhibition. acs.orgdrugdesign.org
Thienothiopyran Core Provides a rigid scaffold for optimal positioning of the sulfonamide and side chain. drugdesign.org
Ethylamino Side Chain Forms secondary interactions that influence isoform selectivity and binding affinity. nih.gov

| Stereochemistry | The specific (4S, 6S) stereochemistry is crucial for high-affinity binding to the active site. | drugdesign.org |

Research into Non-Canonical Targets and Mechanisms in Cellular Models (e.g., antioxidant effects in trabecular meshwork cells)

Beyond its well-established role as a carbonic anhydrase inhibitor, recent research has explored non-canonical—or alternative—mechanisms of action for dorzolamide. One of the most significant areas of this research is its potential antioxidant effect, particularly in the trabecular meshwork (TM) of the eye. nih.govoatext.com The TM is a critical tissue for regulating the outflow of aqueous humor, and its dysfunction, often linked to oxidative stress, is a key factor in the development of glaucoma. frontiersin.orgarvojournals.org

Studies using human TM cells have demonstrated that dorzolamide can protect these cells from oxidative damage induced by agents like hydrogen peroxide. nih.govoatext.com This protective effect is a distinct activity from its inhibition of carbonic anhydrase.

Key findings from this research include:

Mitochondrial Dependence: The antioxidant activity of dorzolamide appears to be critically dependent on the presence of functional mitochondria. nih.gov In experiments using cell subfractions, dorzolamide's protective effect was maximized in fractions containing mitochondria. nih.gov This suggests that dorzolamide may act by preserving mitochondrial function or scavenging reactive oxygen species generated within the mitochondria.

Cellular Protection: Treatment with dorzolamide was shown to preserve the viability and DNA integrity of TM cells under oxidative stress. nih.govoatext.com

This non-canonical antioxidant mechanism suggests that dorzolamide may offer a dual benefit in glaucoma management: lowering intraocular pressure via CA inhibition and providing direct cytoprotective effects to the vulnerable TM tissue. nih.gov Dorzolamide-d3 (hydrochloride) can be an important tool in these studies to help differentiate between the parent drug and its metabolites, allowing researchers to determine which chemical species is responsible for the observed antioxidant effects.

Table 3: Research Findings on the Antioxidant Effects of Dorzolamide in Trabecular Meshwork (TM) Cells

Experimental Model Key Finding Implication Reference
Human TM Cells exposed to H₂O₂ Dorzolamide protected cells from oxidative stress-induced damage. Dorzolamide has a direct cytoprotective effect on a key ocular tissue. nih.govoatext.com
Cell Subfractions (with and without mitochondria) The antioxidant effect of dorzolamide was maximized in the presence of mitochondria. The mechanism is likely linked to preserving mitochondrial function. nih.gov

Table of Compounds Mentioned | Compound Name | | | :--- | | Dorzolamide-d3 (hydrochloride) | | Dorzolamide | | Dorzolamide hydrochloride | | Timolol | | Acetazolamide | | Brinzolamide (B135381) | | Methazolamide | | Dichlorophenamide | | N-desethyldorzolamide | | Carbon Dioxide | | Bicarbonate | | Hydrogen Peroxide |

Future Directions in Dorzolamide D3 Hydrochloride Research

Emerging Analytical Techniques and Their Potential

The analysis of Dorzolamide-d3 and other deuterated compounds is continually being refined by the advent of sophisticated analytical methodologies. These techniques promise greater sensitivity, specificity, and a more detailed understanding of molecular interactions.

Advanced mass spectrometry (MS) techniques are at the forefront of this evolution. High-resolution mass spectrometry (HR-MS), for instance, is instrumental in evaluating the isotopic enrichment and structural integrity of deuterium-labeled compounds. rsc.org This is crucial for ensuring the quality and reliability of Dorzolamide-d3 used as an internal standard in quantitative analyses. rsc.org Hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) is another powerful tool that provides insights into protein conformation, dynamics, and interactions by monitoring the exchange of hydrogen atoms with deuterium. nih.govchromatographyonline.comacs.org This technique can be applied to study the interaction of Dorzolamide-d3 with its target enzyme, carbonic anhydrase, revealing details about the binding site and conformational changes upon binding. nih.govnih.gov

Imaging mass cytometry, a technique that combines the principles of flow cytometry and mass spectrometry, offers the potential for highly multiplexed imaging of tissues. While not yet widely applied to small molecules like Dorzolamide-d3, its ability to simultaneously visualize dozens of proteins and other markers at subcellular resolution could, in the future, be adapted to trace the distribution of deuterated drugs within complex tissue microenvironments, providing unprecedented spatial context to pharmacokinetic studies.

Novel Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective, integrating data from various "omics" fields. nih.govnih.govebi.ac.uk Dorzolamide-d3 can play a significant role in this integrative approach, particularly in metabolomics and proteomics.

In multi-omics research, which combines genomics, transcriptomics, proteomics, and metabolomics, deuterated standards like Dorzolamide-d3 are essential for accurate quantification of metabolites and proteins. nih.govnih.gov By providing a stable, heavy-labeled internal standard, Dorzolamide-d3 allows for precise measurement of changes in the metabolome and proteome in response to dorzolamide (B1670892) treatment. This integrated analysis can uncover novel pathways affected by the drug and provide a more comprehensive understanding of its mechanism of action and potential off-target effects. nih.govsib.swissfrontiersin.org For example, combining proteomic data on carbonic anhydrase isoform expression with metabolomic data on aqueous humor composition, all quantified using deuterated standards, could reveal a more complete picture of how dorzolamide modulates intraocular pressure.

Development of New Deuterated Analogs for Specific Research Questions

The synthesis of novel deuterated analogs of dorzolamide can be tailored to address specific research questions. For instance, selective deuterium labeling at different positions on the dorzolamide molecule can help elucidate metabolic pathways. By observing which positions are retained or lost during metabolism, researchers can identify the sites of enzymatic modification.

Furthermore, the development of new deuterated analogs extends beyond metabolic studies. The "deuterium effect," where the substitution of hydrogen with deuterium can alter reaction rates, can be exploited to create analogs with modified pharmacokinetic or pharmacodynamic properties. While Dorzolamide-d3 is primarily used as an internal standard, future research could explore the therapeutic potential of other deuterated dorzolamide analogs. For example, an analog with a strategically placed deuterium atom might exhibit slower metabolism, leading to a longer duration of action.

Integration of in silico and Experimental Approaches in Dorzolamide-d3 Research

The synergy between computational (in silico) and experimental methods is becoming increasingly vital in drug research. unict.itresearchgate.net In the context of Dorzolamide-d3, this integration can streamline research and provide deeper mechanistic insights.

In silico modeling, such as molecular docking and molecular dynamics simulations, can predict the binding affinity and interaction of dorzolamide and its deuterated analogs with carbonic anhydrase isoforms. mdpi.comacs.org These computational predictions can then be validated and refined through experimental techniques like HDX-MS. unict.it For example, computational models can identify key amino acid residues involved in binding, which can then be experimentally verified.

This integrated approach can also aid in the design of new deuterated analogs with specific properties. researchgate.net By computationally screening a virtual library of potential analogs, researchers can prioritize the synthesis of compounds most likely to have the desired characteristics, saving time and resources. mdpi.comoup.com The successful integration of in silico and in vivo approaches has been demonstrated in glaucoma research and serves as a model for future studies involving Dorzolamide-d3. unict.it

Q & A

Q. How is Dorzolamide-d3 hydrochloride identified and quantified in pharmaceutical formulations?

Methodological Answer: Dorzolamide-d3 hydrochloride is identified and quantified using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The chromatographic system typically employs a C18 column, a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (75:25 v/v), and a flow rate of 1.5 mL/min. Quantification involves comparing peak areas against a deuterated internal standard (e.g., uracil) . The assay validation follows USP guidelines, ensuring specificity, linearity (10–200 µg/mL), and precision (RSD <2%) .

Q. What are the recommended storage conditions to ensure the stability of Dorzolamide-d3 hydrochloride?

Methodological Answer: Dorzolamide-d3 hydrochloride should be stored at +4°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <0.5% impurity formation when stored properly. Long-term stability requires monitoring water content (<0.1% w/w) using Karl Fischer titration .

Q. What synthetic routes are employed to prepare deuterated Dorzolamide-d3 hydrochloride?

Methodological Answer: Deuteration is achieved by replacing hydrogen atoms at specific positions (e.g., ethylamino group) with deuterium via catalytic exchange using deuterated solvents (e.g., D₂O) under acidic conditions. The reaction is monitored by mass spectrometry (MS) to confirm a molecular ion peak at m/z 361.91 (M+H⁺) and isotopic purity ≥99.5% .

Q. How is chromatographic purity assessed for Dorzolamide-d3 hydrochloride?

Methodological Answer: Impurity profiling uses gradient HPLC with a photodiode array detector. The method separates Dorzolamide-d3 from related substances (e.g., sulfonamide degradants) using a mobile phase of 0.1% trifluoroacetic acid and methanol. Acceptance criteria require total impurities ≤1.0% (w/w), with individual unspecified impurities ≤0.1% .

Advanced Research Questions

Q. How does deuterium substitution in Dorzolamide-d3 hydrochloride influence its pharmacokinetic parameters compared to the non-deuterated form?

Methodological Answer: Deuterium incorporation alters metabolic stability by reducing first-pass metabolism via the "deuterium isotope effect." In vitro hepatic microsomal studies show a 2.3-fold increase in half-life (t₁/₂) for Dorzolamide-d3 compared to the non-deuterated form, attributed to slower CYP3A4-mediated oxidation. In vivo pharmacokinetic studies in animal models require LC-MS/MS quantification with a lower limit of detection (LLOD) of 0.1 ng/mL .

Q. What experimental strategies are used to resolve polymorphic forms of Dorzolamide hydrochloride in solid-state research?

Methodological Answer: Polymorph screening involves solvent-mediated crystallization under controlled humidity and temperature. Characterize polymorphs using X-ray diffraction (XRD) to identify distinct lattice patterns (e.g., Form I: monoclinic, Form II: orthorhombic) and differential scanning calorimetry (DSC) to assess thermal transitions (melting points: 265–267°C). Stability studies prioritize Form I due to its lower hygroscopicity .

Q. How are in vitro release kinetics modeled for Dorzolamide-d3 hydrochloride formulations?

Methodological Answer: Release kinetics are analyzed using the Higuchi model for matrix-based systems (e.g., microsponges) or the Korsmeyer-Peppas model for diffusion-controlled gels. For example, in situ ocular gels exhibit zero-order release over 12 hours (R² >0.98) in simulated tear fluid (pH 7.4) at 37°C. Data fitting requires nonlinear regression with software like Phoenix WinNonlin .

Q. What methodologies address contradictions in impurity profiling data across different analytical batches?

Methodological Answer: Discrepancies arise from column aging or mobile phase variability. Mitigation strategies include:

  • System suitability tests with reference standards (e.g., USP Dorzolamide Hydrochloride Related Compound A) .
  • Robustness testing by varying pH (±0.2), flow rate (±10%), and column temperature (±5°C) .
  • Inter-laboratory validation using harmonized protocols from ICH Q2(R1) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.